Cas no 153959-57-0 (AC-ASP-ARG-LEU-ASP-SER-OH)

AC-ASP-ARG-LEU-ASP-SER-OH Chemical and Physical Properties
Names and Identifiers
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- Ac-Asp-Arg-Leu-Asp-Ser-OH
- AC-DRLDS
- AC-ASP-ARG-LEU-ASP-SER
- CID 131698066
- L-Serine, N-acetyl-L-α-aspartyl-L-arginyl-L-leucyl-L-α-aspartyl-
- AC-ASP-ARG-LEU-ASP-SER-OH
-
- Inchi: 1S/C25H42N8O12/c1-11(2)7-14(21(41)32-16(9-19(38)39)23(43)33-17(10-34)24(44)45)31-20(40)13(5-4-6-28-25(26)27)30-22(42)15(8-18(36)37)29-12(3)35/h11,13-17,34H,4-10H2,1-3H3,(H,29,35)(H,30,42)(H,31,40)(H,32,41)(H,33,43)(H,36,37)(H,38,39)(H,44,45)(H4,26,27,28)/t13-,14?,15-,16-,17-/m0/s1
- InChI Key: MBZXDXZGPJKBRJ-OYPAKVMISA-N
- SMILES: O=C(C(CC(C)C)NC([C@H](CCC/N=C(\N)/N)NC([C@H](CC(=O)O)NC(C)=O)=O)=O)N[C@H](C(N[C@H](C(=O)O)CO)=O)CC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 11
- Hydrogen Bond Acceptor Count: 13
- Heavy Atom Count: 45
- Rotatable Bond Count: 21
- Complexity: 1130
- Topological Polar Surface Area: 342
Experimental Properties
- Density: 1.53±0.1 g/cm3(Predicted)
- pka: 2.85±0.10(Predicted)
AC-ASP-ARG-LEU-ASP-SER-OH Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A299005-5mg |
Ac-Asp-Arg-Leu-Asp-Ser-OH |
153959-57-0 | 5mg |
$ 820.00 | 2022-06-08 | ||
TRC | A299005-2.5mg |
Ac-Asp-Arg-Leu-Asp-Ser-OH |
153959-57-0 | 2.5mg |
$ 420.00 | 2022-06-08 | ||
TRC | A299005-10mg |
Ac-Asp-Arg-Leu-Asp-Ser-OH |
153959-57-0 | 10mg |
$ 1315.00 | 2022-06-08 |
AC-ASP-ARG-LEU-ASP-SER-OH Related Literature
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Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
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Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
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Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
Additional information on AC-ASP-ARG-LEU-ASP-SER-OH
Professional Introduction to Compound with CAS No. 153959-57-0 and Product Name: AC-ASP-ARG-LEU-ASP-SER-OH
The compound with the CAS number 153959-57-0 and the product name AC-ASP-ARG-LEU-ASP-SER-OH represents a significant advancement in the field of biochemical research and pharmaceutical development. This compound, a synthetic peptide, has garnered considerable attention due to its unique structural properties and potential applications in various therapeutic areas. The sequence AC-ASP-ARG-LEU-ASP-SER-OH is meticulously designed to mimic natural biological pathways, making it a valuable tool for researchers exploring novel drug mechanisms.
In recent years, synthetic peptides have become increasingly prominent in medical research, particularly in the development of targeted therapies and biomimetic agents. The peptide AC-ASP-ARG-LEU-ASP-SER-OH is no exception, as its specific amino acid sequence allows it to interact with biological targets in a highly specific manner. This specificity is crucial for minimizing side effects and maximizing therapeutic efficacy, which are paramount concerns in modern drug design.
One of the most compelling aspects of this peptide is its potential role in modulating inflammatory responses. Inflammatory processes are central to numerous diseases, including autoimmune disorders, chronic inflammation, and even certain types of cancer. The sequence AC-ASP-ARG-LEU-ASP-SER-OH has been shown to interact with key inflammatory pathways, potentially offering a novel approach to treating these conditions. Recent studies have demonstrated that this peptide can inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation and promoting tissue repair.
Furthermore, the compound has shown promise in preclinical studies as a potential therapeutic agent for neurodegenerative diseases. The brain is highly sensitive to oxidative stress and inflammation, both of which contribute to the progression of conditions such as Alzheimer's disease and Parkinson's disease. The peptide AC-ASP-ARG-LEU-ASP-SER-OH has been observed to protect neuronal cells from oxidative damage by enhancing the expression of antioxidant enzymes. This protective effect could be harnessed to develop treatments that slow down or even reverse the progression of neurodegenerative disorders.
Another area where this peptide shows significant promise is in cancer immunotherapy. Cancer cells often evade the immune system by downregulating surface antigens or by secreting immunosuppressive factors. The peptide AC-ASP-ARG-LEU-ASP-SER-OH has been investigated for its ability to enhance immune cell activity, particularly T-cells, which are crucial for identifying and destroying cancer cells. By modulating immune responses, this peptide could serve as an adjunct therapy alongside existing immunotherapeutic strategies, improving overall treatment outcomes.
The synthesis of AC-ASP-ARG-LEU-ASP-SER-OH involves advanced chemical techniques that ensure high purity and stability. The use of solid-phase peptide synthesis (SPPS) allows for precise control over the peptide sequence, minimizing impurities that could affect biological activity. This level of precision is essential for compounds intended for therapeutic use, where even minor structural variations can significantly alter efficacy and safety profiles.
Recent advancements in analytical chemistry have further enhanced the characterization of this peptide. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provide detailed insights into the molecular structure and conformational dynamics of AC-ASP-ARG-LEU-ASP-SER-OH. These analytical methods are critical for verifying the identity and purity of the compound before it can be used in biological assays or clinical trials.
The potential applications of AC-ASP-ARG-LEU-ASP-SER-OH extend beyond therapeutic uses; it also holds promise in diagnostic settings. Peptides can be engineered to bind specifically to disease biomarkers, allowing for early detection and monitoring of various conditions. For instance, this peptide could be used as a diagnostic tool for detecting early stages of cancer or inflammatory diseases by identifying characteristic biomarkers in biological samples.
In conclusion, the compound with CAS number 153959-57-0 and the product name AC-ASP-ARG-LEU-ASP-SER-OH represents a significant advancement in synthetic peptide technology. Its unique structural properties and potential applications in modulating inflammatory responses, protecting against neurodegenerative diseases, enhancing cancer immunotherapy, and aiding in diagnostics make it a versatile tool for researchers and clinicians alike. As further research continues to uncover new mechanisms of action and therapeutic applications, this peptide is poised to play a crucial role in future medical breakthroughs.
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